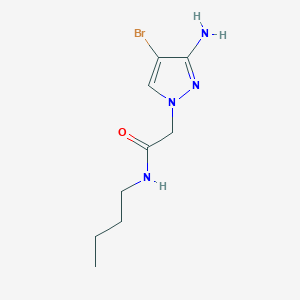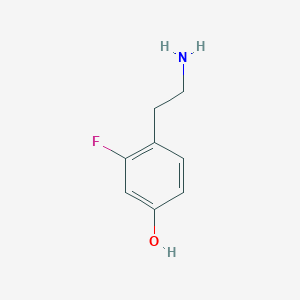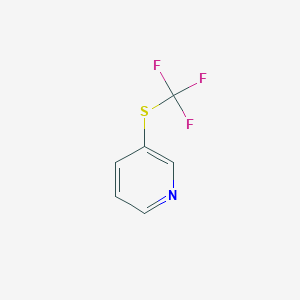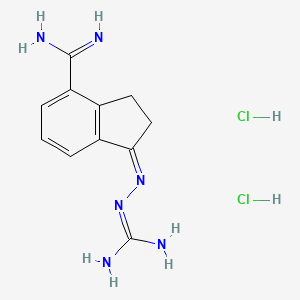
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 4-methyl-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Methyl-3-nitrobenzenesulfonyl chloride+Amine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(4-Methyl-3-aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
相似化合物的比较
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
1-(4-Nitrophenyl)ethane-1-sulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)ethane-1-sulfonamide: Lacks the nitro group, which may influence its electronic properties and reactivity.
属性
分子式 |
C9H12N2O4S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
1-(4-methyl-3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3,(H2,10,14,15) |
InChI 键 |
UVZSHCLHYGXXJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)


![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)

![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)

![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
